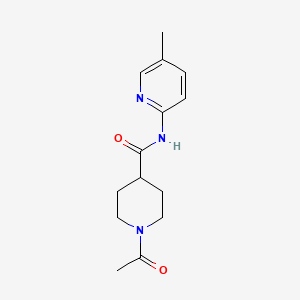

1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-10-3-4-13(15-9-10)16-14(19)12-5-7-17(8-6-12)11(2)18/h3-4,9,12H,5-8H2,1-2H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDNVJBRMIHEEJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2CCN(CC2)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 1-Acetylpiperidine-4-Carboxylic Acid

Starting Material : Ethyl piperidine-4-carboxylate.

Procedure :

- Acetylation : React ethyl piperidine-4-carboxylate with acetic anhydride in tetrahydrofuran (THF) using triethylamine (TEA) as a base. Reflux at 60°C for 6 hours yields ethyl 1-acetylpiperidine-4-carboxylate.

- Ester Hydrolysis : Treat the intermediate with lithium hydroxide (LiOH) in a THF/water mixture (3:1) at room temperature for 12 hours to obtain 1-acetylpiperidine-4-carboxylic acid.

Yield :

| Step | Reagents | Solvent | Yield (%) |

|---|---|---|---|

| Acetylation | Acetic anhydride, TEA | THF | 85 |

| Ester Hydrolysis | LiOH | THF/H2O | 92 |

Carboxamide Bond Formation

Coupling Reagents :

- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with DIPEA (N,N-diisopropylethylamine) in dimethyl sulfoxide (DMSO).

- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with hydroxybenzotriazole (HOBt) in dichloromethane (DCM).

Procedure :

- Activate 1-acetylpiperidine-4-carboxylic acid (1.0 equiv) with HATU (1.2 equiv) and DIPEA (2.0 equiv) in DMSO for 30 minutes.

- Add 5-methylpyridin-2-amine (1.1 equiv) and stir at room temperature for 12 hours.

- Purify via reverse-phase HPLC (ACN/water gradient) to isolate the product.

Yield Comparison :

| Coupling Reagent | Solvent | Temperature | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| HATU/DIPEA | DMSO | RT | 78 | 98.5 |

| EDC/HOBt | DCM | 0°C to RT | 65 | 95.2 |

HATU outperforms EDC due to superior activation of the carboxylic acid in polar aprotic solvents.

Alternative Synthetic Routes

One-Pot Acetylation and Coupling

A modified approach combines acetylation and carboxamide formation in a single pot:

- React piperidine-4-carboxylic acid with acetyl chloride (1.2 equiv) and TEA (2.0 equiv) in DCM.

- Without isolating the intermediate, add HATU (1.2 equiv) and 5-methylpyridin-2-amine (1.1 equiv).

Yield : 70% with 96% purity.

Solid-Phase Synthesis

Immobilize 5-methylpyridin-2-amine on Wang resin. Perform sequential acylation with Fmoc-piperidine-4-carboxylic acid, acetylation, and cleavage to obtain the product.

Advantage : Facilitates high-throughput screening but requires specialized equipment.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

- 1H NMR (500 MHz, DMSO- d6) : δ 1.45–1.52 (m, 2H, piperidine H), 1.78–1.85 (m, 2H), 2.10 (s, 3H, acetyl CH3), 2.28 (s, 3H, pyridinyl CH3), 3.12–3.20 (m, 2H), 4.05–4.12 (m, 1H), 7.35 (d, J = 8.5 Hz, 1H, pyridinyl H), 7.95 (s, 1H, amide NH).

- 13C NMR (125 MHz, DMSO- d6) : δ 21.3 (acetyl CH3), 22.8 (pyridinyl CH3), 28.5, 40.1, 42.3 (piperidine C), 168.9 (amide C=O), 170.1 (acetyl C=O).

Mass Spectrometry

Industrial-Scale Considerations

Cost-Effectiveness :

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-(5-m

Biological Activity

1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide is a compound that belongs to the class of piperidine derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. The compound may exert its effects by modulating the activity of these targets, leading to alterations in cellular processes.

Key Mechanisms:

- CCR5 Antagonism : Similar compounds have been shown to act as CCR5 antagonists, inhibiting HIV-1 envelope-mediated membrane fusion. For instance, related piperidine derivatives demonstrated high binding affinity to CCR5 and effectively inhibited viral replication in human peripheral blood mononuclear cells (PBMCs) .

- Enzyme Inhibition : Piperidine derivatives often exhibit inhibitory effects on various enzymes, including cholinesterases, which are relevant in neurodegenerative diseases like Alzheimer’s .

Biological Activity and Therapeutic Applications

The biological activities of this compound have been explored in several contexts:

1. Antiviral Activity

Research indicates that piperidine derivatives can inhibit the replication of HIV. For example, compounds with similar structures have shown potent inhibition against CCR5-using HIV strains with IC50 values in the nanomolar range .

| Compound | Target | IC50 (nM) |

|---|---|---|

| TAK-220 | CCR5 | 3.5 |

| TAK-220 | HIV-1 | 0.42 |

2. Anticancer Potential

Piperidine derivatives are also being investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

| Cell Line | Compound Used | IC50 (µM) |

|---|---|---|

| FaDu (hypopharyngeal) | Piperidine derivative | 20 |

| MDA-MB-231 (breast) | Piperidine derivative | 15 |

3. Neuroprotective Effects

The potential for neuroprotection has been noted, particularly in the context of Alzheimer’s disease. Compounds that inhibit acetylcholinesterase (AChE) can enhance cholinergic signaling, which is beneficial in treating cognitive decline associated with this disease .

Case Studies

Recent studies have highlighted the efficacy of piperidine derivatives in various therapeutic areas:

- HIV Research : A study demonstrated that a related piperidine compound effectively inhibited HIV replication in vitro, showcasing its potential as a therapeutic agent against HIV/AIDS .

- Cancer Treatment : In vitro studies showed that piperidine derivatives could significantly reduce cell viability in multiple cancer cell lines, indicating their potential as anticancer agents .

- Neurodegenerative Disorders : Research has indicated that certain piperidine derivatives can inhibit cholinesterase enzymes effectively, suggesting their utility in treating Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 1-acetyl-N-(5-methylpyridin-2-yl)piperidine-4-carboxamide?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions, such as temperature, solvent, and catalysts. For example, analogous piperidine-carboxamide derivatives (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) are synthesized via condensation reactions followed by purification using column chromatography and characterization via NMR and mass spectrometry . For this compound, intermediates like 1-acetylpiperidine-4-carboxylic acid and 5-methylpyridin-2-amine should be prepared with high purity (>95%) to minimize side reactions. Thin-layer chromatography (TLC) can monitor reaction progress, while recrystallization improves yield .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of acetyl (δ ~2.1 ppm for CH₃), piperidine (δ ~1.5–3.0 ppm for CH₂ groups), and pyridinyl protons (δ ~7.0–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (calculated for C₁₄H₁₉N₃O₂: 261.15 g/mol) .

- X-ray Crystallography : Resolve ambiguities in stereochemistry, as demonstrated for structurally related carboxamides like 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide .

Q. What analytical methods are suitable for assessing purity and stability during storage?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity (>98%) and detect degradation products .

- Stability Studies : Store the compound at –20°C under inert atmosphere (argon or nitrogen) to prevent oxidation or hydrolysis of the acetyl group .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting specific biological receptors?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., acetylcholinesterase for neurological applications). For example, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives were optimized via docking studies to enhance inhibitory activity .

- Quantum Chemical Calculations : Apply density functional theory (DFT) to analyze electronic properties (e.g., HOMO-LUMO gaps) and reactivity of the acetyl and pyridinyl moieties .

Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo studies?

- Methodological Answer :

- Pharmacokinetic Profiling : Assess bioavailability using LC-MS/MS to measure plasma concentrations and identify metabolic pathways (e.g., cytochrome P450-mediated oxidation) .

- Dose-Response Studies : Conduct in vivo assays with controlled variables (e.g., murine models for CNS penetration) to correlate observed efficacy with in vitro IC₅₀ values .

Q. How can researchers mitigate synthetic challenges in scaling up piperidine-carboxamide derivatives?

- Methodological Answer :

- Flow Chemistry : Optimize continuous-flow reactors to enhance reaction reproducibility and reduce byproducts during scale-up .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., inline FTIR) to adjust parameters like pH and temperature dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.